molecular formula C5H11NO4 B1594928 2-Ethyl-2-nitro-1,3-propanediol CAS No. 597-09-1

2-Ethyl-2-nitro-1,3-propanediol

Cat. No. B1594928
CAS RN: 597-09-1
M. Wt: 149.15 g/mol
InChI Key: YADISKICBOYXFS-UHFFFAOYSA-N
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Description

2-Ethyl-2-nitro-1,3-propanediol, also known as NEPD, is an organic compound with the molecular formula C5H11NO4 . It has a molecular weight of 149.1451 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-nitro-1,3-propanediol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Pharmaceutical Industry

2-Ethyl-2-nitro-1,3-propanediol: is utilized in the pharmaceutical industry due to its chemical properties that allow for versatile reactions. It can be used as a precursor for synthesizing various pharmaceutical compounds. The nitro group in the compound can be readily reduced to an amine, offering pathways for creating active pharmaceutical ingredients .

Material Science

In material science, 2-Ethyl-2-nitro-1,3-propanediol finds applications as a plasticizer and evaporation retarder in printing inks. Its ability to control flow makes it valuable in the production of nitrocellulose, cellulose acetate butyrate, and ethylcellulose .

Environmental Science

This compound’s derivatives are used in environmental science, particularly in sewage treatment plants. They play a role in the biotic process, where they can transform into other compounds like 2-Hydroxymethyl-2-nitro-1,3-propanediol (TNM), which is significant in wastewater treatment processes .

Energy Production

In the context of energy production, 2-Ethyl-2-nitro-1,3-propanediol could be involved in the biosynthesis pathways for producing biofuels. For instance, its structural similarity to glycerol might allow it to be part of the oxidative pathway for converting glycerol to dihydroxyacetone, which is a key step in biofuel production .

Agriculture

The agricultural sector can benefit from the chemical reactions that 2-Ethyl-2-nitro-1,3-propanediol can undergo. It can be used as a raw material for synthesizing compounds that have potential use as pesticides or fertilizers, contributing to crop protection and growth .

Chemical Synthesis

2-Ethyl-2-nitro-1,3-propanediol: is a valuable compound in chemical synthesis. It can enter into a variety of chemical reactions, providing possibilities for the synthesis of dyes, pharmaceuticals, and surface-active agents. Its versatility in reactions makes it a sought-after compound in industrial chemistry .

Medical Research

In medical research, this compound is used for genetic toxicity evaluations, such as the Ames test, to determine the mutagenicity of chemicals. This is crucial for assessing the safety of new drugs and chemicals before they are approved for use .

Industrial Applications

Industrially, 2-Ethyl-2-nitro-1,3-propanediol is part of a collection of rare and unique chemicals provided to early discovery researchers. It is used in the development of new materials and products, although Sigma-Aldrich notes that they do not collect analytical data for this product .

properties

IUPAC Name

2-ethyl-2-nitropropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c1-2-5(3-7,4-8)6(9)10/h7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADISKICBOYXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041417
Record name 2-Nitro-2-ethyl-1,3-propanediol
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Molecular Weight

149.15 g/mol
Source PubChem
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Physical Description

Liquid, Solid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol, 2-ethyl-2-nitro-
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Record name 2-Ethyl-2-nitro-1,3-propanediol
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Vapor Pressure

0.0000865 [mmHg]
Record name 2-Ethyl-2-nitro-1,3-propanediol
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Product Name

2-Ethyl-2-nitro-1,3-propanediol

CAS RN

597-09-1
Record name 2-Nitro-2-ethyl-1,3-propanediol
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Record name 2-Ethyl-2-nitro-1,3-propanediol
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Record name 2-Ethyl-2-nitropropanediol
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Record name 1,3-Propanediol, 2-ethyl-2-nitro-
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Record name 2-Nitro-2-ethyl-1,3-propanediol
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Record name 2-ethyl-2-nitropropane-1,3-diol
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Record name 2-ETHYL-2-NITRO-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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